3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)8-13-6(7(15)16)5-3-1-2-4-14(5)8/h1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSTYAFVMSNUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(N=C2C(F)(F)F)C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article reviews the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1780407-08-0
- Molecular Formula : C9H9F3N2O2
- Molecular Weight : 234.18 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds derived from imidazo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.
Anticancer Potential
Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro assays reported IC50 values indicating effective inhibition of cell proliferation in several cancer types. For example:
Anti-inflammatory Activity
The compound has also shown potential as an anti-inflammatory agent in preclinical models. Studies indicate that it can reduce pro-inflammatory cytokines and inhibit pathways related to inflammation.
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group is crucial for enhancing the lipophilicity and overall biological activity of the compound. Modifications on the imidazo[1,5-a]pyridine scaffold can lead to variations in activity and selectivity. For instance:
- Substituents at the 2-position of the imidazole ring have been found to modulate activity against specific targets.
- The introduction of electron-withdrawing groups increases potency by stabilizing the active conformation of the molecule.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various derivatives of imidazo[1,5-a]pyridine on human cancer cell lines. The results showed that compounds with a trifluoromethyl group exhibited superior activity compared to those without it. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
In another investigation, researchers assessed the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers when treated with the compound compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
